3-甲磺酰基-氮杂环丁烷

描述

3-Methylsulfonyl-azetidine is a compound that is related to various research areas, including the study of sulfonylurea herbicides, the synthesis of arylsulfonamides, and the copolymerization of sulfonylaziridines. While the provided papers do not directly discuss 3-Methylsulfonyl-azetidine, they do provide insights into the chemical behavior and synthesis of related sulfonyl and azetidine compounds.

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions, as described in the synthesis of arylsulfonamides, which includes the reaction of an enamine with an arylsulfonyl isocyanate . Additionally, the anionic ring-opening copolymerization of 1-(methylsulfonyl)aziridine and 1-(sec-butylsulfonyl)aziridine leads to the formation of poly(sulfonylaziridine) and linear poly(ethylenimine), indicating the reactivity of sulfonylaziridines in polymer synthesis .

Molecular Structure Analysis

The molecular structure of related sulfonyl compounds exhibits dynamic behavior in solution due to restricted rotation around certain bonds, as observed in arylsulfonamides and malonimide derivatives . This dynamic behavior is a result of the conjugation and steric hindrance within the molecules.

Chemical Reactions Analysis

Chemical reactions involving sulfonyl-azetidine derivatives can lead to various products. For instance, N-Sulfonyl-2-(1-ethoxypropargyl)azetidine derivatives undergo a gold-catalyzed rearrangement to form 2,5-disubstituted pyrroles . The degradation of azimsulfuron, a sulfonylurea herbicide, results in different metabolites depending on the pH, with hydrolysis leading to products from the cleavage of the sulfonylurea bridge .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl and azetidine compounds are influenced by their molecular structure. For example, the pH-dependent hydrolysis rate of azimsulfuron indicates the sensitivity of sulfonylurea compounds to environmental conditions . The dynamic NMR behavior of arylsulfonamides and malonimides in solution suggests that these compounds have unique physical properties related to their molecular flexibility .

科学研究应用

合成和高能结构单元

- 高能结构单元的可扩展生产:3-甲磺酰基-氮杂环丁烷衍生物,特别是 3-(溴乙炔基)氮杂环丁烷,已被用作高能结构单元,用于生产活性药物成分 (API)。一项研究描述了合成这些化合物的可扩展工艺,重点介绍了它们的能量特性和潜在的爆炸特性。这项研究强调了 3-甲磺酰基-氮杂环丁烷衍生物在合成用于制药应用的高能分子中的重要性 (Kohler et al., 2018)。

复杂分子的合成

- 聚酮的合成:由 Neosartorya udagawae HDN13-313 合成的甲磺酰化聚酮,包括 3-甲磺酰基-氮杂环丁烷衍生物。将二甲基亚砜 (DMSO) 中的甲磺酰基团并入这些化合物中,证明了某些真菌改性天然产物的能力。这一发现对于探索合成复杂分子的新方法具有重要意义 (Yu et al., 2019)。

- 新型衍生物的便捷合成:研究重点是结构新颖的 1,3-二取代氮杂环丁烷衍生物的便捷合成,突出了氮杂环丁烷结构单元的多功能性。这项工作为氮杂环丁烷衍生物的新合成路线做出了贡献,包括具有甲磺酰基的衍生物 (Kharul et al., 2008)。

抗肿瘤剂的合成

- 氮杂环丁烷衍生物的抗肿瘤活性:6-亚烷基青霉烷酸砜和相关的 3-亚烷基-2-氮杂环丁酮的合成,包括具有甲磺酰基的那些,已显示出有效的细胞毒性。这项研究展示了 3-甲磺酰基-氮杂环丁烷衍生物在开发抗肿瘤剂中的潜力 (Veinberg et al., 2004)。

功能化吡咯烷的合成

- 环扩展成吡咯烷:已经进行了涉及 3-甲磺酰基-氮杂环丁烷等化合物的 2-(α-羟基烷基)氮杂环丁烷的环扩展研究,以生产功能化的吡咯烷。这项研究强调了氮杂环丁烷衍生物在合成各种杂环化合物中的效用 (Durrat et al., 2008)。

饱和氮杂环的合成

- 分子间 sp3-C-H 胺化:取代的氮杂环丁烷的制备,包括具有甲磺酰基的那些,已通过烷基溴化物衍生物的分子间 sp3-C-H 胺化实现。该方法在合成饱和氮杂环中具有重要意义,证明了 3-甲磺酰基-氮杂环丁烷在复杂分子结构中的多功能性 (Betz et al., 2019)。

安全和危害

The safety data sheet for azetidine indicates that it is highly flammable and causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, keeping away from heat/sparks/open flames/hot surfaces, and storing locked up in a well-ventilated place .

未来方向

作用机制

Target of Action

Azetidines, a class of compounds to which 3-methylsulfonyl-azetidine belongs, are known to be important in organic synthesis and medicinal chemistry . They are used in the synthesis of various bioactive molecules and natural products .

Mode of Action

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . This reactivity provides a highly attractive entry to bond functionalization .

Biochemical Pathways

Azetidines have been used in various synthetic methodologies, including [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical c(sp3)–h functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .

Pharmacokinetics

It is known that the compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°c .

Result of Action

Azetidines are known to be used in the synthesis of various bioactive molecules and natural products , suggesting that they may have diverse effects depending on the specific context of their use.

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that its stability may be affected by factors such as temperature and exposure to oxygen.

属性

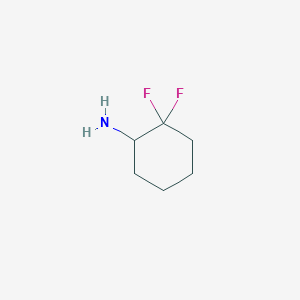

IUPAC Name |

3-methylsulfonylazetidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-8(6,7)4-2-5-3-4/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSQXAPAQNXLMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680585 | |

| Record name | 3-(Methanesulfonyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

935668-43-2 | |

| Record name | 3-(Methanesulfonyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5a-S,10b-R]-2-(2,4,6-Trimethyl-phenyl)-2,5a,6,10b-tetrahydro-4H-5-oxa-2,3-diaza-10c-azonia-cyclopenta[c]fluorene chloride](/img/structure/B3030560.png)

![Pyridine, 2-[4-(hydrazinylmethyl)phenyl]-](/img/structure/B3030568.png)

![4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B3030569.png)